molecular formula C9H10O2 B1242247 4-Hydroxyphenylacetone CAS No. 770-39-8

4-Hydroxyphenylacetone

Cat. No. B1242247
CAS RN: 770-39-8
M. Wt: 150.17 g/mol
InChI Key: VWMVAQHMFFZQGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxyphenylacetone and related compounds has been explored through various methods, including one-pot synthesis techniques and microbial biosynthesis. For example, Wang et al. (2016) described an efficient one-pot synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which are potent herbicidal 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showing the utility of 4-Hydroxyphenylacetone derivatives in herbicide development (Wang et al., 2016). Additionally, Shen et al. (2019) combined directed evolution of pathway enzymes with dynamic pathway regulation to improve the production of 4-Hydroxyphenylacetic acid in Escherichia coli, demonstrating a microbial approach to synthesizing related compounds (Shen et al., 2019).

Safety And Hazards

4-Hydroxyphenylacetone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-(4-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVAQHMFFZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427095
Record name 4-Hydroxyphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylacetone

CAS RN

770-39-8
Record name 4-Hydroxyphenylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-HYDROXYPHENYL)-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 82 g of 1-(4-methoxyphenyl)-2-propanone, 500 ml of acetic acid and 500 ml of aqueous hydrobromic acid is boiled under reflux for 2 hours and then evaporated in vacuo. The oily residue is extracted four times with 700 ml of hexane/ether (5:2) each time, the extract is evaporated and the residue is chromatographed over silica gel using hexanelethyl acetate (3:1). 1-(4-Hydroxyphenyl)-2-propanone is thus obtained with a melting point of 40-41°.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
500 mL
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500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrobromic acid (48%, 250 mL) was heated to approximately 120° C. Over a period of two minutes, a 9.85 g sample of 4-methoxyphenylacetone was added dropwise. After 15 minutes, the reaction mixture was chilled to 30° C. and diluted to 500 mL with distilled water. The resulting mixture was extracted twice with 250 mL portions of diethyl ether. The combined organic extracts were washed with brine, dried over magnesium sulfate, and the solvent was removed in vacuo. The resulting oil was purified immediately by column chromatography over silica gel, using 40% ethyl acetate and 60% hexane. Appropriate fractions were pooled and solvents removed in vacuo to yield a thick yellow oil.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
DC Thompson, K Perera, R London - Drug metabolism and disposition, 1996 - Citeseer
Acetaminophen is oxidized by cytochrome P450 to a reactive quinone imine, N-acetyl-p-benzoquinone imine, which is thought to be responsible for Its hepatotoxic effects. 4-…
Number of citations: 9 citeseerx.ist.psu.edu
PJ Seo, HD Choi, BW Son - Archives of pharmacal research, 2004 - Springer
… The one-pot reaction of 4-hydroxyphenylacetone and the chloride 1 in the presence of SnCI4 gave 5-acetylmethyl2-(4-acetoxyphenyl)-3-(methylthio)benzofuran (2) in 51% yield. The …
Number of citations: 7 link.springer.com
BR Lichman, J Zhao, HC Hailes, JM Ward - Nature communications, 2017 - nature.com
… 28) for the conversion of dopamine 1 and the ketone 4-hydroxyphenylacetone 2 into a 1,1′-… The observation that Δ29TfNCS could accept ketone 4-hydroxyphenylacetone 2 provided a …
Number of citations: 86 www.nature.com
S Moss - Archives of Biochemistry and Biophysics, 1951 - Elsevier
… The relative effectiveness of the compounds with respect to their inhibitory activity on arginase was found to be: p-guanylbenzylidene-3-methoxy-4-hydroxyphenylacetone 4,4′-…
Number of citations: 4 www.sciencedirect.com
ZP XU - Journal of International Pharmaceutical Research, 2020 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents in the the above-ground part of the plant Achyranthes bidentata Bl. in Amarathaceae. Methods: The raw materials were extracted by …
Number of citations: 0 pesquisa.bvsalud.org
DF Reinhold, RA Firestone, WA Gaines… - The Journal of …, 1968 - ACS Publications
… This approach was tested on the -aminonitrile II prepared from 3-methoxy-4-hydroxyphenylacetone I (Scheme I). The initial resolution experiments13 were frustrated by the tendencyof …
Number of citations: 70 pubs.acs.org
FR Xiu, Q Bai, C Chen, Y Qi, S Wang, X Tan - Journal of Analytical and …, 2022 - Elsevier
… the TBBPA-ER by the SubCW-CuO at 300 C included phenol (91.47 %), phenol derivatives such as 3-isopropylphenol (0.94 %), biphenyl-4-ol (1.22 %) and 4-hydroxyphenylacetone (…
Number of citations: 2 www.sciencedirect.com
SL Montgomery, A Pushpanath, RS Heath… - Science …, 2020 - science.org
… (F) conversion to 11 with 10 mM 4-hydroxyphenylacetone and 100 mM cyclopropylamine at 30C (up … The mean conversions in the reductive aminations of 4-hydroxyphenylacetone with …
Number of citations: 42 www.science.org
HL Slates, D Taub, CH Kuo… - The Journal of Organic …, 1964 - ACS Publications
… The hypochlorite degradation of the 3monomethyl ether of -methylDOPA to 3-methoxy-4hydroxyphenylacetone also can be accomplished in at least 60-70% yield. …
Number of citations: 58 pubs.acs.org
MD Patil, G Grogan, H Yun - ChemCatChem, 2018 - Wiley Online Library
… 4-hydroxyphenylacetone into a 1,1′-disubstituted THIQ. Acceptance of a ketone substrate 4-hydroxyphenylacetone … Along with 4-hydroxyphenylacetone, several other ketones such as …

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